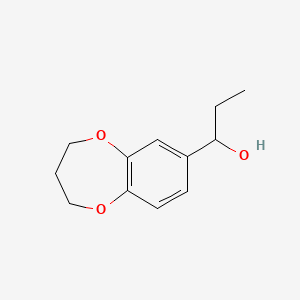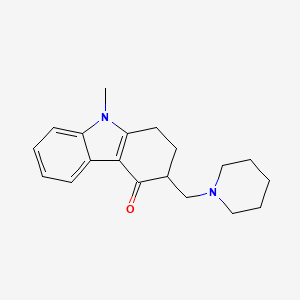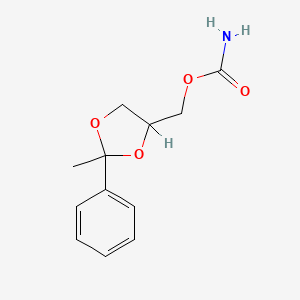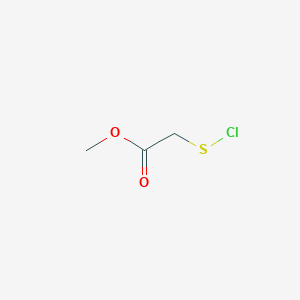
Acetic acid, (chlorothio)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (chlorothio)-, methyl ester: is an organic compound with the molecular formula C3H5ClO2S . It is a derivative of acetic acid where a chlorine and sulfur atom are introduced into the structure. This compound is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Acetic acid, (chlorothio)-, methyl ester can be synthesized through the esterification of acetic acid derivatives with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production: Industrially, this compound can be produced by the chlorination of thioacetic acid followed by esterification with methanol. The process involves controlled chlorination to ensure the correct substitution pattern and subsequent esterification under acidic conditions.
化学反应分析
Types of Reactions:
Hydrolysis: Acetic acid, (chlorothio)-, methyl ester undergoes hydrolysis in the presence of water and an acid or base catalyst to yield acetic acid and methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can undergo oxidation to form sulfoxides or sulfones under strong oxidizing conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as NaOH, KOH, or amines.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Hydrolysis: Acetic acid and methanol.
Substitution: Various substituted acetic acid derivatives.
Oxidation: Sulfoxides or sulfones.
科学研究应用
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biochemical Research: Utilized in studies involving enzyme-catalyzed reactions and metabolic pathways due to its reactive ester group.
Industry:
Chemical Manufacturing: Employed in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
Mechanism:
Ester Hydrolysis: The ester bond in acetic acid, (chlorothio)-, methyl ester is susceptible to hydrolysis, which involves the nucleophilic attack of water on the carbonyl carbon, leading to the formation of acetic acid and methanol.
Substitution Reactions: The chlorine atom can be displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of substituted products.
Molecular Targets and Pathways:
Enzymatic Reactions: The compound can act as a substrate for esterases and other enzymes that catalyze hydrolysis or substitution reactions.
相似化合物的比较
Methyl chloroacetate: Similar in structure but lacks the sulfur atom.
Methyl thioacetate: Contains sulfur but lacks the chlorine atom.
Methyl monochloroacetate: Similar but with a different substitution pattern.
Uniqueness:
Dual Substitution: The presence of both chlorine and sulfur atoms in acetic acid, (chlorothio)-, methyl ester makes it unique compared to other esters, providing distinct reactivity and applications in chemical synthesis.
属性
CAS 编号 |
33537-30-3 |
|---|---|
分子式 |
C3H5ClO2S |
分子量 |
140.59 g/mol |
IUPAC 名称 |
methyl 2-chlorosulfanylacetate |
InChI |
InChI=1S/C3H5ClO2S/c1-6-3(5)2-7-4/h2H2,1H3 |
InChI 键 |
PXYMBFQJCMTEIM-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CSCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



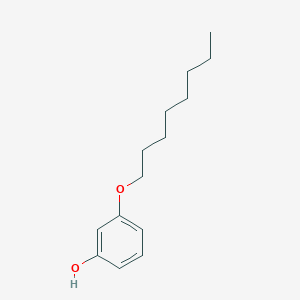
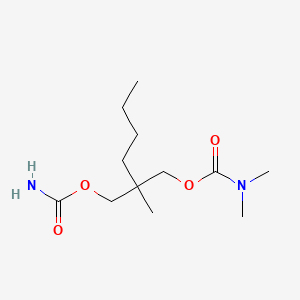
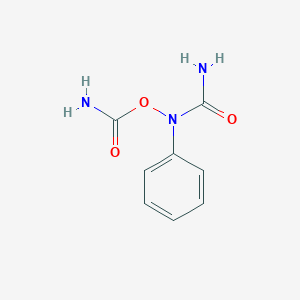
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)

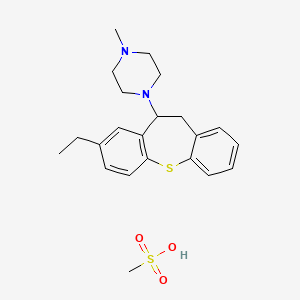
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
